molecular formula C22H12N2 B3025346 Acenaphtho[1,2-b]benzo[f]quinoxaline CAS No. 238-06-2

Acenaphtho[1,2-b]benzo[f]quinoxaline

Cat. No.: B3025346
CAS No.: 238-06-2
M. Wt: 304.3 g/mol
InChI Key: NQDUFWQZTFVEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acenaphtho[1,2-b]benzo[f]quinoxaline is a polycyclic aromatic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by its fused ring system, which includes both acenaphthene and quinoxaline moieties. The presence of these fused rings imparts unique electronic and photophysical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acenaphtho[1,2-b]benzo[f]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of acenaphthenequinone with o-phenylenediamine under acidic conditions to form the quinoxaline ring system. This reaction is often carried out in the presence of a catalyst such as l-proline to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Acenaphtho[1,2-b]benzo[f]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other functionalized derivatives that can be further utilized in different applications.

Scientific Research Applications

Acenaphtho[1,2-b]benzo[f]quinoxaline has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which acenaphtho[1,2-b]benzo[f]quinoxaline exerts its effects is primarily related to its electronic structure. The fused ring system allows for efficient π-π stacking interactions, which are crucial for its role in organic semiconductors and photovoltaic materials. In biological systems, the compound’s ability to intercalate with DNA and disrupt cellular processes is a key factor in its potential anticancer activity .

Comparison with Similar Compounds

  • Acenaphtho[1,2-b]quinoxaline
  • Benzo[f]quinoxaline
  • Dibenz[a,c]phenazine

Uniqueness: Acenaphtho[1,2-b]benzo[f]quinoxaline stands out due to its unique combination of acenaphthene and quinoxaline moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and as a fluorescent probe in biological research .

Properties

IUPAC Name

3,14-diazahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2/c1-2-8-15-13(5-1)11-12-18-20(15)24-22-17-10-4-7-14-6-3-9-16(19(14)17)21(22)23-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDUFWQZTFVEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178490
Record name 8,9-Benzacenaphtho(1,2-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238-06-2
Record name 8,9-Benzacenaphtho(1,2-b)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000238062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphtho[1,2-b]benzo[f]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,9-Benzacenaphtho(1,2-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-BENZOACENAPHTHO(1,2-B)QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acenaphtho[1,2-b]benzo[f]quinoxaline
Reactant of Route 2
Reactant of Route 2
Acenaphtho[1,2-b]benzo[f]quinoxaline
Reactant of Route 3
Reactant of Route 3
Acenaphtho[1,2-b]benzo[f]quinoxaline
Reactant of Route 4
Acenaphtho[1,2-b]benzo[f]quinoxaline
Reactant of Route 5
Acenaphtho[1,2-b]benzo[f]quinoxaline
Reactant of Route 6
Reactant of Route 6
Acenaphtho[1,2-b]benzo[f]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.